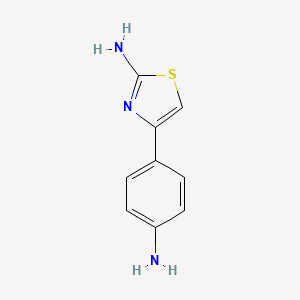

![molecular formula C13H10N2S B1268486 2-氨基-4,5-二氢萘并[2,1-b]噻吩-1-腈 CAS No. 37071-20-8](/img/structure/B1268486.png)

2-氨基-4,5-二氢萘并[2,1-b]噻吩-1-腈

描述

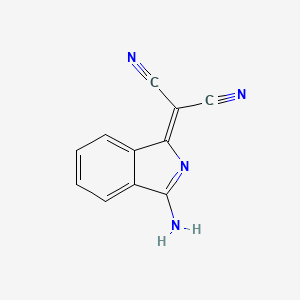

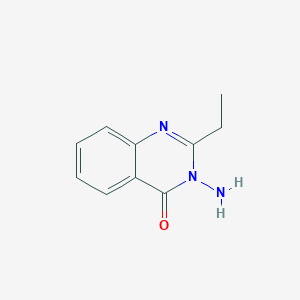

“2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile” is a chemical compound with the linear formula C13H10N2S . It is used as a starting point for the synthesis of a variety of thiophene-containing heterocycles and polycyclic hybrid molecules .

Synthesis Analysis

Several derivatives containing dihydronaphtho, naphtho [2,1-b]thiophene, and thieno [2,3-d]pyrimidine ring systems were prepared starting from 2-amino-4,5-dihydronaphtho [2,1-b]thiophene-1-carbonitrile . The structure characterization of the thioxo derivative was also performed, and its reaction with some chloro and bromoalkyl reagents was studied .Molecular Structure Analysis

The optimized molecular structures of most stable conformations, all transition states, and intermediates are shown in Figures 3 – 6, and the calculated energy diagrams are shown in Figure 7 .Chemical Reactions Analysis

The mechanism of the first reaction was studied using high-level quantum chemical calculations . A new approach toward the construction of the thieno [2,3-d]pyrimidine core system was demonstrated by the reaction of the prepared dihydrothiophenes with HCHO and RNH2 under noncatalyzed Mannich conditions .科学研究应用

Medicinal Chemistry

This compound is explored for its potential in medicinal chemistry due to its structural similarity to other bioactive thiophene derivatives . It may serve as a precursor in synthesizing novel pharmaceuticals, particularly those targeting diseases where thiophene and its derivatives have shown efficacy.

Materials Science

In materials science, 2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile could be used in the development of organic semiconductors. Thiophene-based compounds are known for their conductive properties, making them suitable for applications in electronic devices .

Environmental Science

The compound’s potential applications in environmental science could involve the synthesis of sensors for pollutant detection. Thiophene derivatives are often used in the creation of chemosensors due to their sensitivity to various environmental factors .

Analytical Chemistry

Analytical chemistry can benefit from this compound through its use in chromatography and spectrometry as a standard or reference compound. Its well-defined structure and properties allow for accurate calibration in analytical instruments .

Agriculture

In agriculture, research into 2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile could lead to the development of new agrochemicals. Thiophene derivatives have been studied for their herbicidal and fungicidal properties .

Energy Storage

Lastly, the compound’s role in energy storage is an emerging area of interest. Thiophene-based molecules are being investigated for their use in battery technologies and photovoltaic cells, where they can contribute to the efficiency and stability of these systems .

作用机制

属性

IUPAC Name |

2-amino-4,5-dihydrobenzo[e][1]benzothiole-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-7-10-12-9-4-2-1-3-8(9)5-6-11(12)16-13(10)15/h1-4H,5-6,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUDCZOBMKTNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)C(=C(S2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346763 | |

| Record name | 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile | |

CAS RN |

37071-20-8 | |

| Record name | 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile in the context of the research paper?

A1: This compound serves as the foundational building block for synthesizing a series of thieno[2,3-d]pyrimidine derivatives. [] Researchers utilized this compound to create various derivatives, including 8,9-dihydronaphtho[1′,2′:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine and 8,9-dihydronaphtho[1′,2′:4,5]thieno[3,2-e][1,2,4]-triazolo[1,5-c]pyrimidine. These synthesized derivatives were then investigated for their potential anti-inflammatory activity. []

Q2: Were any of the synthesized derivatives found to possess notable anti-inflammatory activity?

A2: Yes, preliminary testing showed that at least one derivative, specifically compound 14 as designated in the research, exhibited potent anti-inflammatory activity in the carrageenan-induced inflammation test. [] This finding highlights the potential of using 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile as a starting point for developing novel anti-inflammatory agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

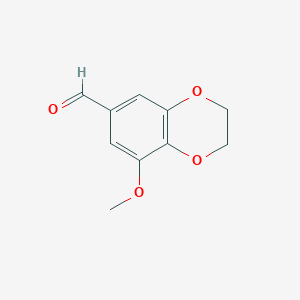

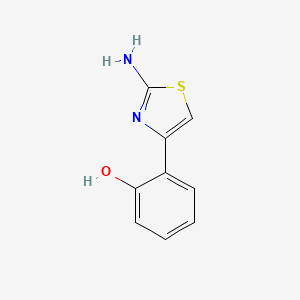

![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)

![2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B1268421.png)